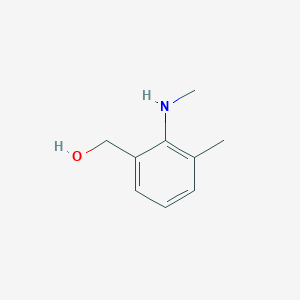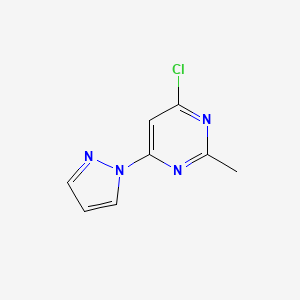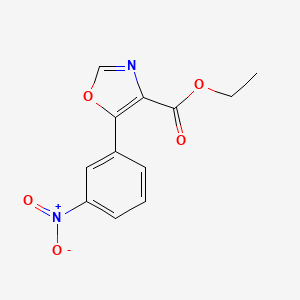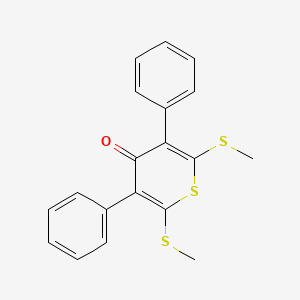
4-Chloro-2-isopropylphenol
Overview
Description
4-Chloro-2-isopropylphenol is an organic compound with the molecular formula C9H11ClO. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the fourth position and an isopropyl group at the second position on the phenol ring. This compound is known for its antiseptic and disinfectant properties, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-isopropylphenol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 4-chlorophenol with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants for several hours to achieve a high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure maximum conversion and minimal by-product formation. The product is then purified through distillation or recrystallization to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isopropylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less chlorinated phenols or other reduced forms.
Substitution: Nucleophilic aromatic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other strong bases are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of less chlorinated phenols or completely dechlorinated phenols.
Substitution: Formation of substituted phenols with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
4-Chloro-2-isopropylphenol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Employed in studies involving microbial inhibition due to its antiseptic properties.
Medicine: Investigated for its potential use in disinfectants and antiseptic formulations.
Industry: Utilized in the production of disinfectants, preservatives, and other chemical products
Mechanism of Action
The mechanism of action of 4-Chloro-2-isopropylphenol primarily involves its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis. This action is facilitated by the hydrophobic nature of the isopropyl group and the electron-withdrawing effect of the chlorine atom, which enhances its antimicrobial efficacy .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylaniline
- 3-Ethoxy-4-hydroxybenzaldehyde
Comparison
Compared to similar compounds, 4-Chloro-2-isopropylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the isopropyl group enhances its antimicrobial activity compared to other chlorinated phenols or phenolic compounds with different substituents .
Properties
IUPAC Name |
4-chloro-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEWAUJIUYSHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343945 | |
| Record name | 4-Chloro-2-isopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54461-05-1 | |
| Record name | 4-Chloro-2-isopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604448.png)


![2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604453.png)


